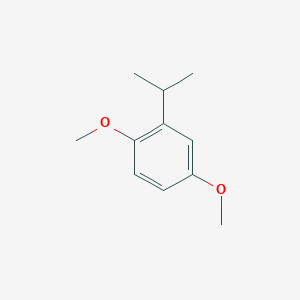

2-Isopropyl-1,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQSUCWUDELOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Isopropyl-1,4-dimethoxybenzene synthesis and properties

Title: 2-Isopropyl-1,4-dimethoxybenzene: Synthesis, Physicochemical Properties, and Applications in Advanced Phenethylamine Derivation

Executive Summary

This compound (CAS: 4132-71-2) is a highly versatile, electron-rich aromatic ether. While structurally simple, it serves as a critical intermediate in the synthesis of sterically hindered phenethylamine derivatives and is rigorously cataloged in pharmaceutical compendia as a reference standard. This technical guide explores the physicochemical profiling, strategic synthetic pathways, and downstream functionalization of this compound, providing a self-validating experimental protocol for its high-yield synthesis.

Chemical Identity & Physicochemical Profiling

As a dialkoxybenzene with a bulky isopropyl substituent, this compound exhibits high lipophilicity and specific steric constraints that dictate its downstream reactivity. It is frequently utilized as a precursor in forensic chemistry and is commercially designated as "Atropine Impurity 2" or "Atropine EP Impurity D" for pharmaceutical quality control (QC) applications [5].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,4-dimethoxy-2-(propan-2-yl)benzene |

| CAS Registry Number | 4132-71-2 |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| Topological Polar Surface Area (TPSA) | 18.5 Ų |

| XLogP3 (Lipophilicity) | ~2.8 |

| Monoisotopic Mass | 180.115 Da |

(Data sourced from PubChem computed properties [1])

Strategic Synthetic Pathways

The synthesis of this compound can be approached via three distinct strategic pathways, each presenting specific thermodynamic and kinetic considerations:

-

Pathway A: Grignard Addition and Reduction. Pioneered in the synthesis of complex psychoactive phenethylamines [3], this route begins with 2,5-dimethoxyacetophenone. A Grignard reaction with methylmagnesium bromide yields 2-(2,5-dimethoxyphenyl)propan-2-ol, which is subsequently reduced (via catalytic hydrogenation) to the target hydrocarbon.

-

Pathway B: Friedel-Crafts Alkylation. Direct isopropylation of 1,4-dimethoxybenzene using isopropyl alcohol and a strong acid catalyst (e.g.,

). While highly atom-economical, this route often suffers from polyalkylation (yielding 1,4-diisopropyl-2,5-dimethoxybenzene) and requires rigorous temperature control to prevent the polymerization of the intermediate carbocation. -

Pathway C: O-Methylation of 2-Isopropylhydroquinone. The most reliable method for achieving high-purity analytical standards. It relies on the exhaustive methylation of the precursor hydroquinone using methyl iodide (

) or dimethyl sulfate under mildly basic conditions.

Experimental Methodology: High-Yield O-Methylation

Protocol: Exhaustive O-Methylation of 2-Isopropylhydroquinone

Step 1: Initiation & Deprotonation

-

Action: Dissolve 1.0 equivalent of 2-isopropylhydroquinone in anhydrous acetone to achieve a 0.5 M concentration. Add 3.0 equivalents of finely powdered, anhydrous potassium carbonate (

). Stir the heterogeneous mixture at 25°C for 30 minutes. -

Causality:

is selected as a mild, insoluble base. It selectively deprotonates the phenolic -OH groups to form the highly nucleophilic phenoxide ion without hydrolyzing the alkylating agent, which is a common failure point when using stronger aqueous bases like NaOH.

Step 2: Electrophilic Methylation

-

Action: Dropwise, add 3.0 equivalents of Methyl Iodide (

). Equip the reaction flask with a reflux condenser and heat the system to 56°C (reflux) for 12 hours. -

Causality: The

attack of the phenoxide on

Step 3: Quenching & Phase Separation

-

Action: Cool the reaction to room temperature. Filter off the inorganic salts (KI and unreacted

) and concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water. -

Causality: The biphasic workup acts as a primary purification step. The highly lipophilic this compound migrates entirely to the organic layer, while polar impurities and residual salts are washed away in the aqueous phase.

Step 4: Isolation & Validation

-

Action: Dry the organic layer over anhydrous

, filter, and evaporate the solvent. Purify the crude oil via silica gel flash chromatography (eluting with 95:5 Hexanes:Ethyl Acetate). -

Causality: Chromatography ensures the absolute removal of any trace mono-methylated products. The absence of a broad -OH stretch (~3300 cm⁻¹) in the FTIR spectrum of the eluate serves as a self-validating checkpoint for complete conversion to the dimethoxy ether.

Mechanistic Insights: Downstream Functionalization

The electron-donating nature of the two methoxy groups makes the aromatic ring of this compound highly susceptible to Electrophilic Aromatic Substitution (EAS), allowing for advanced downstream functionalization:

-

Regioselective Bromination: To synthesize halogenated precursors, the compound can be treated with N-Bromosuccinimide (NBS) in acetonitrile. This method is highly regioselective, yielding 1-bromo-2,5-dimethoxy-4-isopropylbenzene without side-chain bromination. This is driven by the substantial increase in the rate of the ionic bromination process when utilizing a polar aprotic solvent like

[4]. -

Vilsmeier-Haack Formylation: The compound can be formylated using Phosphorus Oxychloride (

) and N-Methylformanilide to yield 2,5-dimethoxy-4-isopropylbenzaldehyde, the direct precursor to the 2C-iP and DOIP series.

Applications in Forensic & Pharmaceutical Science

Forensic Reference Standards (2C-iP & DOIP)

The formylated derivative of this compound undergoes a nitroaldol (Henry) reaction with nitromethane or nitroethane. Subsequent reduction with Lithium Aluminum Hydride (

Pharmaceutical Quality Control In the pharmaceutical industry, this compound is strictly monitored as an impurity profile standard. It is commercially designated as "Atropine Impurity 2" [5], requiring rigorous quantification during the analytical method validation (AMV) and Quality Control (QC) of active pharmaceutical ingredients to ensure formulation consistency.

Figure 1: Synthetic divergence of this compound into DOIP and 2C-iP.

References

-

PubChem. "this compound | C11H16O2 | CID 11041315". National Institutes of Health (NIH).[Link]

-

Wikipedia Contributors. "2C (psychedelics)". Wikipedia, The Free Encyclopedia. [Link]

-

Bluelight Community. "The Big & Dandy 2C-iP Thread". Bluelight.org.[Link]

-

Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes". Synthesis 1992.[Link]

-

Cleanchem Laboratories. "Atropine Impurity 2 | CAS No: 4132-71-2". Cleanchemlab.com.[Link]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-isopropyl-1,4-dimethoxybenzene

Abstract: This technical guide provides a comprehensive analysis of 2-isopropyl-1,4-dimethoxybenzene (CAS No: 4132-71-2), a substituted aromatic ether of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's molecular identity, physicochemical properties, and chemical reactivity, with a focus on the directing effects of its substituents in electrophilic aromatic substitution reactions. A plausible, field-proven synthetic protocol via Friedel-Crafts alkylation is presented, alongside a predictive examination of its spectroscopic signature (NMR, IR, MS) for characterization. Safety, handling, and disposal considerations are also summarized to ensure its proper use in a laboratory setting. This guide serves as a critical resource for scientists and professionals engaged in drug development and materials science, offering both foundational data and practical, experience-driven insights.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups and one isopropyl group. This substitution pattern renders the molecule asymmetric and imparts specific reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Alternate IUPAC Name | 1,4-dimethoxy-2-propan-2-ylbenzene | [2] |

| CAS Number | 4132-71-2 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(OC)C(C(C)C)=C1 | [1] |

| InChIKey | UOMQSUCWUDELOW-UHFFFAOYSA-N | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes O1 [label="O"]; C_Me1 [label="CH3"]; O4 [label="O"]; C_Me4 [label="CH3"]; C_iso_CH [label="CH"]; C_iso_Me1 [label="CH3"]; C_iso_Me2 [label="CH3"];

// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent edges C1 -- O1; O1 -- C_Me1; C2 -- C_iso_CH; C_iso_CH -- C_iso_Me1; C_iso_CH -- C_iso_Me2; C4 -- O4; O4 -- C_Me4;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C_Me1 [pos="0,3!"]; O4 [pos="0,-2!"]; C_Me4 [pos="0,-3!"]; C_iso_CH [pos="-1.87,1!"]; C_iso_Me1 [pos="-2.87,0.5!"]; C_iso_Me2 [pos="-2.87,1.5!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely published. The values presented below are a combination of data from suppliers and computed properties from reputable databases. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents.

| Property | Value | Notes / Source |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred from related structures. |

| Melting Point | Data not available. | The parent compound, 1,4-dimethoxybenzene, has a melting point of 54-56 °C.[3] |

| Boiling Point | Data not available. | A related isomer, 2-isopropyl-1,4-dimethylbenzene, boils at 196 °C.[4] The parent, 1,4-dimethoxybenzene, boils at 212-213 °C.[5] |

| Density | Data not available. | A related isomer, 2-isopropyl-1-methoxy-4-methylbenzene, has a density of 0.9435 g/cm³.[6] |

| Solubility | Insoluble in water; soluble in organic solvents. | Inferred from its nonpolar aromatic structure and confirmed for related diisopropylbenzenes.[7] |

| XLogP3 | 3.2 | A computed value indicating lipophilicity.[2] |

Chemical Reactivity and Synthetic Profile

The chemical behavior of this compound is dominated by its electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

Causality of Reactivity: Electronic and Steric Effects

The reactivity and regioselectivity of the benzene ring are governed by the interplay of its three substituents:

-

Methoxy Groups (-OCH₃): These are powerful activating groups that donate electron density to the ring via a strong resonance effect (+M). They are ortho, para-directing, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves for electrophilic attack.[8]

-

Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group that donates electron density through an inductive effect (+I). It is also ortho, para-directing.

When multiple activating groups are present, the most powerful activating group dictates the position of substitution.[9] In this molecule, the two methoxy groups exert the dominant electronic influence. However, steric hindrance from the bulky isopropyl group at the C-2 position significantly obstructs attack at the adjacent C-3 position. Therefore, electrophilic attack is most favored at the least sterically hindered, electronically activated positions: C-5 and C-6.

Caption: Analysis of electronic and steric effects on electrophilic substitution.

Proposed Synthesis: Friedel-Crafts Alkylation

A logical and field-proven method for synthesizing this compound is the Friedel-Crafts alkylation of the readily available starting material, 1,4-dimethoxybenzene.[10] This reaction utilizes an alcohol as the carbocation precursor and a strong acid as the catalyst.[11][12] The choice of a strong protic acid like sulfuric acid is effective for generating the isopropyl carbocation from 2-propanol, which then acts as the electrophile.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

Causality: This protocol is adapted from established procedures for the alkylation of 1,4-dimethoxybenzene.[12][13] Acetic acid serves as a co-solvent to ensure homogeneity of the reactants. Sulfuric acid acts as both a catalyst to generate the isopropyl carbocation from 2-propanol and as a dehydrating agent. The reaction is performed at low temperatures initially to control the exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions, such as polymerization of the carbocation.[14]

-

Reagent Preparation: In a 100-mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid (~3-4 mL per gram of starting material).

-

Addition of Alkylating Agent: Add 2-propanol (1.1 eq) to the flask.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Catalyst Addition: While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (~7 mL per gram of starting material) dropwise over 10-15 minutes. Self-Validation: Careful temperature control is critical; a significant exotherm indicates the reaction is proceeding but must be managed to prevent side-product formation. The solution may change color.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This quenches the reaction and precipitates the water-insoluble organic product.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and acetic acid.[12]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product. Self-Validation: A sharp melting point and clean NMR spectrum of the recrystallized solid will confirm the purity of the synthesized this compound.

Spectroscopic Profile and Characterization

General Analytical Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[15]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule means all three aromatic protons and both methoxy groups are chemically non-equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.7-6.9 | Multiplet | 3H | Ar-H | Aromatic protons in an electron-rich environment. |

| ~3.85 | Singlet | 3H | -OCH₃ (at C4) | Methoxy group protons, typical chemical shift. |

| ~3.80 | Singlet | 3H | -OCH₃ (at C1) | Slightly different chemical environment from the other methoxy group. |

| ~3.1-3.4 | Septet | 1H | -CH(CH₃)₂ | Methine proton split by 6 equivalent methyl protons. |

| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ | Six equivalent methyl protons split by the single methine proton.[15] |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 11 carbon atoms are expected to be unique, giving rise to 11 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | Ar C-O (C1, C4) | Aromatic carbons attached to electron-donating oxygen atoms are deshielded. |

| ~135-140 | Ar C-isopropyl (C2) | Quaternary aromatic carbon attached to the isopropyl group. |

| ~110-120 | Ar C-H (C3, C5, C6) | Aromatic carbons bonded to hydrogen. |

| ~55-56 | -OCH₃ | Typical chemical shift for methoxy group carbons.[15] |

| ~26-28 | -CH(CH₃)₂ | Aliphatic methine carbon. |

| ~22-24 | -CH(CH₃)₂ | Aliphatic methyl carbons. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2970-2850 | C-H Stretch | Aliphatic (isopropyl, methoxy) C-H |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether (asymmetric) |

| 1050-1020 | C-O Stretch | Aryl Ether (symmetric) |

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 180, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 165 (M-15): Loss of a methyl group (-CH₃) from a methoxy substituent.

-

m/z = 137 (M-43): Loss of the isopropyl group (-CH(CH₃)₂), which is a stable secondary carbocation.

-

Safety, Handling, and Disposal

No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the parent compound, 1,4-dimethoxybenzene, and general laboratory best practices.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Treat as hazardous chemical waste.

Applications and Future Outlook

This compound, with its highly activated and functionalized aromatic ring, represents a versatile chemical intermediate. Its structure is a scaffold that can be further elaborated through various organic reactions. Patents involving related dimethoxybenzene structures suggest their utility as building blocks in the synthesis of more complex molecules for pharmaceuticals and materials science.[2][17] The specific substitution pattern of this compound offers unique regiochemical control in subsequent reactions, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

References

-

Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009, January 9). City College of San Francisco. [Link]

-

2-Isopropyl-1-methoxy-4-methylbenzene. CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. [Link]

-

Specifically for dimethoxybenzene, why is it difficult to stop the reaction after one alkylation... (n.d.). Toppr. [Link]

-

Reactivity in Cleavage of Dimethoxybenzenes by Sodium in Liquid Ammonia. (1996). The Journal of Organic Chemistry. ACS Publications. [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Jasperse Chem 365. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0315929). (n.d.). NP-MRD. [Link]

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. [Link]

-

Iodination of di-and trimethoxy substituted benzene derivatives using... (n.d.). ResearchGate. [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. [Link]

-

PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. [Link]

-

Alkylation of 1,4-Dimethoxybenzene. (n.d.). Scribd. [Link]

-

2-isopropyl-1,4-dimethylbenzene. (n.d.). Stenutz. [Link]

-

Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. (n.d.). NIST WebBook. [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. [Link]

-

1,2-Dimethoxy-4-(2-propen-1-yl)benzene Properties. (2025, October 15). EPA. [Link]

-

Benzene, 1,4-dimethoxy-. (n.d.). NIST WebBook. [Link]

-

1,4-Dimethoxybenzene. (n.d.). Wikipedia. [Link]

- Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. (2022).

-

Diisopropylbenzene. (n.d.). Wikipedia. [Link]

-

2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure. [Link]

-

4-Isopropyl-1,2-dimethoxybenzene. (n.d.). PubChem. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Rsc.org. [Link]

-

1,4-dimethoxybenzene. (n.d.). Stenutz. [Link]

Sources

- 1. This compound 95% | CAS: 4132-71-2 | AChemBlock [achemblock.com]

- 2. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. 2-isopropyl-1,4-dimethylbenzene [stenutz.eu]

- 5. 1,4-dimethoxybenzene [stenutz.eu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. fog.ccsf.edu [fog.ccsf.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. theochem.mercer.edu [theochem.mercer.edu]

- 14. scribd.com [scribd.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. 4-Isopropyl-1,2-dimethoxybenzene | C11H16O2 | CID 10910154 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Isopropyl-1,4-dimethoxybenzene IUPAC name and synonyms

This technical guide is structured to provide an exhaustive analysis of 2-Isopropyl-1,4-dimethoxybenzene , a critical intermediate in the synthesis of bioactive quinones and a structural analog to key pharmacophores in the thymol series.

Nomenclature, Synthesis, and Pharmaceutical Utility[1]

Part 1: Chemical Identity & Nomenclature

This compound is a lipophilic ether often encountered as a synthetic intermediate or a specific impurity in the processing of botanical extracts (e.g., Nigella sativa derivatives).[1][2][3] It serves as the stable, protected precursor to 2-isopropyl-1,4-benzoquinone , a des-methyl analog of the potent anticancer agent Thymoquinone.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 1,4-Dimethoxy-2-(propan-2-yl)benzene |

| Common Synonyms | Isopropylhydroquinone dimethyl ether; 2,5-Dimethoxy-isopropylbenzene (Note: numbering depends on priority rules, but 1,4-dimethoxy is standard) |

| CAS Registry Number | 4132-71-2 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| SMILES | COC1=CC=C(OC)C(C(C)C)=C1 |

| InChI Key | UOMQSUCWUDELOW-UHFFFAOYSA-N |

Critical Distinction (E-E-A-T Alert)

Researchers must distinguish this compound (C₁₁) from its methylated analog, Thymohydroquinone dimethyl ether (CAS 14753-08-3, C₁₂H₁₈O₂).

-

Target (C₁₁): this compound (No methyl group at C5).[2]

-

Analog (C₁₂): 2-Isopropyl-5-methyl-1,4-dimethoxybenzene (Methyl group at C5).

-

Impact: Failure to distinguish these results in incorrect mass balance calculations during metabolite profiling and synthesis.

Part 2: Physicochemical Properties & Structural Analysis

The molecule features a benzene core activated by two electron-donating methoxy groups in a para relationship, making the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) or oxidation.

Calculated & Observed Properties

| Property | Value | Context |

| Physical State | Colorless to pale yellow liquid/oil | Standard conditions |

| Boiling Point | ~245–250 °C | Extrapolated from homologs |

| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic; crosses BBB |

| Solubility | Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O | Typical for dialkoxy benzenes |

| Density | ~0.98 g/cm³ | Liquid handling parameter |

Spectroscopic Signature (NMR Expectations)

For structural validation, the ¹H NMR spectrum (CDCl₃, 400 MHz) typically exhibits:

-

Aromatic Region: Three protons. H-3 appears as a singlet (or narrow doublet) due to isolation between the isopropyl and methoxy groups. H-5 and H-6 appear as doublets (ortho-coupling, J ≈ 8.5 Hz).

-

Methoxy Groups: Two distinct singlets around δ 3.75–3.80 ppm (3H each).

-

Isopropyl Group: A septet at δ 3.2–3.4 ppm (1H) and a doublet at δ 1.2 ppm (6H).

Part 3: Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. The Friedel-Crafts Alkylation is preferred for scale-up due to the low cost of starting materials (1,4-dimethoxybenzene).

Route A: Friedel-Crafts Alkylation (Recommended)

This protocol utilizes the strong ortho/para directing power of the methoxy groups to install the isopropyl moiety.

Reaction Scheme: 1,4-Dimethoxybenzene + Isopropanol --(H₂SO₄)--> this compound

Detailed Protocol

-

Reagents:

-

1,4-Dimethoxybenzene (1.0 eq)

-

Isopropyl Alcohol (1.5 eq) or Isopropyl Bromide (1.1 eq)

-

Sulfuric Acid (H₂SO₄, conc.) or AlCl₃ (Lewis Acid catalyst)

-

Solvent: Glacial Acetic Acid (if using H₂SO₄) or Nitromethane (if using AlCl₃)

-

-

Procedure (Acid Catalysis):

-

Dissolution: Dissolve 10 mmol of 1,4-dimethoxybenzene in 15 mL of glacial acetic acid in a round-bottom flask.

-

Activation: Add 15 mmol of Isopropyl Alcohol. Cool the mixture to 0–5 °C using an ice bath to prevent polymerization.

-

Addition: Dropwise add concentrated H₂SO₄ (2.0 eq) over 20 minutes. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Isolation: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexane).

-

Route B: Methylation of Isopropylhydroquinone

Used when the precise regiochemistry of the phenol is already established.

-

Reagents: Isopropylhydroquinone, Dimethyl Sulfate (DMS) or MeI, K₂CO₃, Acetone (Reflux).

-

Note: This route avoids isomer mixtures but requires the more expensive hydroquinone precursor.

Part 4: Drug Development Utility & Pathway Logic

In drug discovery, this compound acts as a Lipophilic Pro-drug Scaffold . The methoxy groups protect the reactive quinone core, improving bioavailability and stability during formulation.

Precursor to Bioactive Quinones

The most significant application is the oxidative conversion to 2-isopropyl-1,4-benzoquinone . This quinone is a structural analog of Thymoquinone (the bioactive in Black Cumin), lacking only the C5-methyl group.

-

Mechanism: Oxidative demethylation using Cerium(IV) Ammonium Nitrate (CAN) or AgO.

-

Therapeutic Relevance: Quinones of this class exhibit cytotoxicity against cancer cell lines via ROS generation and Michael addition to thiol-containing enzymes.

Impurity Profiling (CMC)

In the synthesis of complex alkaloids or during the extraction of thymol-related compounds, CAS 4132-71-2 is often tracked as a process-related impurity.

-

Regulatory Status: It may be listed in vendor catalogs as "Atropine Impurity 2" or similar, indicating its presence in specific synthetic routes for tropane alkaloids or as a degradation product of stabilizers used in those processes.

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the synthesis of the target molecule and its subsequent activation into a bioactive quinone.

Figure 1: Synthetic pathway from commodity chemicals to bioactive quinone analogs via the this compound intermediate.[2][4][5]

Part 5: Safety & Handling

While less volatile than its phenolic analogs, this compound requires standard chemical hygiene.

-

Hazards: Skin and eye irritant. Potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation to the quinone (which causes darkening).

-

Disposal: Incineration as organic waste.

References

-

National Institute of Standards and Technology (NIST). (2025). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl- (Thymohydroquinone dimethyl ether) Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2025). This compound (CID 11041315) - Compound Summary.[2] National Library of Medicine. [Link]

- Bauer, K., et al. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.

Sources

- 1. CN103288618A - Synthesis method of thymoquinone serving as blood vessel inhibition medicament - Google Patents [patents.google.com]

- 2. 31574-44-4|2-Isopropyl-1-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 3. 1,4-二甲氧基-2-异丙基苯 - CAS号 4132-71-2 - 摩熵化学 [molaid.com]

- 4. 18086-24-3|2-(2,5-Dimethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

Technical Guide: Spectroscopic Data of 2-Isopropyl-1,4-Dimethoxybenzene

This guide details the spectroscopic characterization of 2-isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2), also known as 2,5-dimethoxycumene. The following technical analysis synthesizes experimental protocols and spectral assignments derived from electrophilic aromatic substitution studies and standard spectroscopic databases.

Executive Summary & Compound Identity

This compound is a dialkoxy-substituted aromatic hydrocarbon often encountered as an intermediate in the synthesis of quinones or as a derivative in the fragrance industry. Its structure features a benzene ring substituted with two methoxy groups at the para positions (1,[1][2]4) and an isopropyl group at the ortho position (2) relative to the first methoxy group.

-

IUPAC Name: 1,4-Dimethoxy-2-(propan-2-yl)benzene

-

CAS Number: 4132-71-2

-

Molecular Formula:

-

Molecular Weight: 180.25 g/mol

-

Key Synonyms: 2,5-Dimethoxycumene; Isopropylhydroquinone dimethyl ether.

Experimental Protocols for Spectral Acquisition

To ensure data integrity, the following sample preparation and acquisition protocols are recommended.

Nuclear Magnetic Resonance (NMR)

-

Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of Chloroform-d (

) . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( -

Instrument Settings:

- Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard zg30.

-

Relaxation Delay (D1):

1.0 s to ensure quantitative integration of methyl protons. -

Temperature: 298 K.

Infrared Spectroscopy (IR)

-

Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal or NaCl liquid film.

-

Sample State: Neat oil (the compound is typically a liquid or low-melting solid).

-

Resolution: 4

, 16 scans.

Mass Spectrometry (MS)

-

Ionization: Electron Impact (EI) at 70 eV.[3]

-

Inlet: GC-MS injection (Split ratio 20:1) to prevent detector saturation.

-

Source Temp: 230 °C.

Spectroscopic Data Analysis[3][4]

H NMR Spectroscopy (400 MHz, )

The proton NMR spectrum is characterized by the asymmetry introduced by the isopropyl group. Unlike the symmetric 1,4-dimethoxybenzene (which shows a singlet for aromatic protons), this derivative displays a specific splitting pattern for the aromatic region and distinct signals for the methoxy groups.

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 6.75 – 6.85 | Multiplet | 3H | Ar-H (C3, C5, C6) | Overlapping ABX system |

| 3.79 | Singlet | 3H | C1-OCH | - |

| 3.76 | Singlet | 3H | C4-OCH | - |

| 3.32 | Septet | 1H | -CH (CH | |

| 1.21 | Doublet | 6H | -CH(CH |

Interpretation Logic:

-

Aromatic Region: The protons at C3, C5, and C6 are chemically non-equivalent. H3 (singlet-like or small doublet) appears distinct from the H5/H6 pair (AB system,

Hz). However, due to similar electronic environments (ortho to alkoxy), they often overlap in lower-field instruments. -

Methoxy Groups: Two distinct singlets appear because the C1-OMe is sterically crowded by the adjacent isopropyl group, slightly altering its shift compared to the C4-OMe.

C NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the presence of 11 distinct carbon environments.

| Shift ( | Type | Assignment |

| 153.5, 151.2 | Quaternary | C -O (C1, C4) |

| 137.0 | Quaternary | C -iPr (C2) |

| 112.5, 111.0, 110.5 | CH | Aromatic C -H (C3, C5, C6) |

| 56.2, 55.8 | CH | -OC H |

| 26.8 | CH | -C H(CH |

| 22.8 | CH | -CH(C H |

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the benzylic carbocation formed after the loss of a methyl radical from the isopropyl group.

| m/z | Intensity | Fragment Ion | Mechanism |

| 180 | Significant | Molecular Ion | |

| 165 | Base Peak (100%) | Benzylic cleavage of isopropyl methyl | |

| 150 | Low | Loss of formaldehyde from methoxy | |

| 137 | Medium | Loss of isopropyl group |

Infrared Spectroscopy (IR)

Key diagnostic bands confirm the ether linkages and aromaticity.

-

2850–2960 cm

: C-H stretching (Aliphatic, strong due to isopropyl/methoxy). -

1590, 1500 cm

: C=C Aromatic ring stretch. -

1215 cm

: C-O-C asymmetric stretch (Aryl alkyl ether). -

1040 cm

: C-O-C symmetric stretch.

Structural Visualization & Workflows

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak at m/z 165.

Caption: Primary fragmentation pathway under 70 eV Electron Impact ionization.

Analytical Workflow for Purity Assessment

This workflow describes the logical sequence for validating the synthesis of this compound.

Caption: Step-by-step analytical workflow for isolating and validating the target compound.

References

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (1992). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes . Synthesis, 1992(07), 651-653. Link

- Context: Cites this compound (compound 1e)

-

National Institute of Standards and Technology (NIST). 1,4-Dimethoxybenzene Mass Spectrum . NIST Chemistry WebBook, SRD 69. Link

- Context: Reference for the parent compound fragment

-

Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses . Wiley-VCH. Link

- Context: Discusses the synthesis and properties of hydroquinone dimethyl ethers.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Isopropyl-1,4-dimethoxybenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-isopropyl-1,4-dimethoxybenzene (IUPAC Name: 1,4-dimethoxy-2-propan-2-ylbenzene)[1]. It is designed for researchers and drug development professionals, offering a detailed interpretation of spectral data grounded in the principles of chemical structure and substituent effects. This document outlines the experimental protocols, provides a thorough assignment of all proton and carbon signals, and explains the underlying electronic effects that govern the observed chemical shifts and coupling patterns.

Molecular Structure and Spectroscopic Overview

This compound is a trisubstituted aromatic ether. Its structure consists of a benzene ring with two electron-donating methoxy (-OCH₃) groups at positions 1 and 4, and a weakly electron-donating isopropyl group at position 2. This substitution pattern removes the plane of symmetry that would be present in a simpler molecule like 1,4-dimethoxybenzene, rendering all three aromatic protons and all eleven carbons chemically non-equivalent[2]. Consequently, the NMR spectra are expected to show distinct signals for each unique nucleus, providing a rich dataset for structural confirmation.

The numbering scheme used for the assignment of NMR signals is presented below.

Figure 1: Structure and numbering of this compound.

Experimental Protocol

The quality of NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for detailed structural analysis.

Sample Preparation

-

Analyte Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus[3][4].

-

Solvent Selection : Deuterated chloroform (CDCl₃) is the solvent of choice for this nonpolar aromatic compound. It offers excellent solubility and its residual proton signal (CHCl₃ at δ 7.26 ppm) and carbon signal (a triplet at δ 77.16 ppm) serve as convenient internal references[5][6][7].

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can be used to ensure the sample is fully dissolved, creating a homogenous solution[4].

-

Filtration and Transfer : To ensure high magnetic field homogeneity and prevent spectral line broadening, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm[8].

-

Cleaning and Handling : Before insertion into the spectrometer, the exterior of the NMR tube should be wiped clean with a lint-free tissue to remove any dust or fingerprints[4].

NMR Data Acquisition

-

Instrument : Spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : A standard ¹H NMR experiment typically involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio[9].

-

¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment requires a greater number of scans (typically 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

Advanced Experiments : For unambiguous assignments, Distortionless Enhancement by Polarization Transfer (DEPT-135) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable. A DEPT-135 spectrum differentiates carbon signals into CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons are absent[10]. An HSQC spectrum directly correlates each proton with the carbon atom to which it is attached, providing definitive C-H connectivity information[10][11].

Figure 2: A systematic workflow for NMR analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Aromatic Region (δ 6.5 - 7.0 ppm)

The three protons on the benzene ring (H3, H5, H6) appear as distinct signals due to their unique electronic environments. The two methoxy groups and the isopropyl group are all electron-donating, which increases electron density on the ring and shifts the aromatic protons upfield (to lower ppm values) compared to unsubstituted benzene (δ 7.36 ppm)[12].

-

H5 (δ ~6.8 ppm, d, J ≈ 8.5 Hz) : This proton is expected to appear as a doublet. It is coupled only to H6 (ortho-coupling).

-

H6 (δ ~6.75 ppm, dd, J ≈ 8.5, 2.5 Hz) : This proton is coupled to H5 (a large ortho-coupling) and H3 (a smaller meta-coupling), resulting in a doublet of doublets.

-

H3 (δ ~6.7 ppm, d, J ≈ 2.5 Hz) : This proton is coupled only to H6 (meta-coupling), appearing as a doublet with a small coupling constant.

Aliphatic Region (δ 1.0 - 4.0 ppm)

-

Methoxy Groups (δ ~3.80 and ~3.75 ppm, two singlets, 3H each) : The two methoxy groups (C7-H₃ and C8-H₃) are not chemically equivalent and thus appear as two separate sharp singlets, each integrating to three protons. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring[2][9].

-

Isopropyl Group Methine (C9-H) (δ ~3.3 ppm, septet, 1H) : The single proton on the tertiary carbon of the isopropyl group is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this results in a septet (6+1=7). This proton is deshielded by its proximity to the aromatic ring.

-

Isopropyl Group Methyls (C10/C11-H₃) (δ ~1.2 ppm, doublet, 6H) : The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (1+1=2). This signal integrates to six protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents and the overall electronic structure. Aromatic carbons typically resonate in the δ 110-160 ppm range[6].

-

Quaternary Aromatic Carbons (C1, C2, C4) : These carbons, directly attached to substituents, are identified by their absence in DEPT-135 and DEPT-90 spectra[10][13]. The carbons bonded to the electronegative oxygen atoms (C1 and C4) are significantly deshielded and appear furthest downfield in the aromatic region (typically >150 ppm). C2, bonded to the isopropyl group, will appear at a lower chemical shift.

-

Protonated Aromatic Carbons (C3, C5, C6) : These CH carbons give positive signals in both DEPT-135 and DEPT-90 spectra. Their specific shifts can be definitively assigned by cross-referencing with the assigned proton signals in an HSQC spectrum[11]. They typically appear in the δ 110-130 ppm range.

-

Methoxy Carbons (C7, C8) : The carbons of the two methoxy groups appear as sharp, positive signals in a DEPT-135 spectrum. They resonate in the characteristic region for ether carbons, typically around δ 55-60 ppm[2].

-

Isopropyl Carbons (C9, C10, C11) : The methine carbon (C9) will appear as a positive signal in DEPT spectra, typically in the δ 25-35 ppm range. The two equivalent methyl carbons (C10, C11) will also show a positive DEPT signal, but further upfield, around δ 20-25 ppm.

Data Summary

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

Table 1: ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.80 | d (J ≈ 8.5 Hz) | 1H | H5 |

| ~6.75 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H6 |

| ~6.70 | d (J ≈ 2.5 Hz) | 1H | H3 |

| ~3.80 | s | 3H | OCH₃ (C7 or C8) |

| ~3.75 | s | 3H | OCH₃ (C8 or C7) |

| ~3.30 | septet | 1H | CH (C9) |

| ~1.20 | d | 6H | CH₃ (C10, C11) |

Table 2: ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|

| ~154 | Absent | C-O (C1 or C4) |

| ~152 | Absent | C-O (C4 or C1) |

| ~135 | Absent | C-C (C2) |

| ~115 | Positive | CH (C6) |

| ~112 | Positive | CH (C5) |

| ~110 | Positive | CH (C3) |

| ~56.0 | Positive | OCH₃ (C7 or C8) |

| ~55.5 | Positive | OCH₃ (C8 or C7) |

| ~27.0 | Positive | CH (C9) |

| ~23.0 | Positive | CH₃ (C10, C11) |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by DEPT and HSQC experiments, allows for the complete and unambiguous structural confirmation of this compound. The observed chemical shifts and coupling patterns are fully consistent with the electronic effects exerted by the methoxy and isopropyl substituents on the aromatic ring. This guide serves as a robust framework for the spectral interpretation of this and structurally related compounds, underscoring the power of modern NMR spectroscopy in chemical research and development.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Alberta. (n.d.). NMR Sample Preparation.

- BenchChem. (2025). A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.

- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition.

- BenchChem. (2025). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.

- Alwsci. (2025). How To Prepare And Run An NMR Sample.

- University College London. (n.d.). Sample Preparation.

- HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- Wei, B., Cao, C., & Cao, C. (2021). Influences of Polarizability Effect of Alkyl Group and Homoring Competition Effect of Substituents on the NMR Spectra of Salen-type Schiff Base. ResearchGate.

- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.

- Canadian Science Publishing. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-83.

- Chem 344-Organic Chemistry II Lab. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- National Institute of Standards and Technology. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook.

- ResearchGate. (2025). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.

- ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

- Griffiths, L., & Abraham, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(2), 128-140.

- BenchChem. (2025). Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide.

Sources

- 1. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

A Technical Guide to 2-Isopropyl-1,4-dimethoxybenzene: Synthesis, Characterization, and Applications

Introduction

In the landscape of synthetic organic chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Substituted aromatic ethers serve as foundational building blocks for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials. 2-Isopropyl-1,4-dimethoxybenzene (CAS No. 4132-71-2) is one such scaffold, a seemingly simple molecule whose structural features—a sterically influential isopropyl group and two electronically significant methoxy groups—offer a rich platform for chemical modification.

This technical guide provides an in-depth analysis of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We move beyond a simple recitation of properties to explore the causality behind its synthesis and characterization. This document details a robust synthetic protocol, delves into the interpretation of its spectroscopic signatures, and discusses its potential as a versatile intermediate in modern chemical research.

Molecular Structure and Properties

A precise understanding of a molecule's fundamental characteristics is the bedrock of its application. Here, we define the core identifiers and structural attributes of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 4132-71-2[1][3] |

| Molecular Formula | C₁₁H₁₆O₂[1][2] |

| Molecular Weight | 180.25 g/mol [1][2] |

| Canonical SMILES | COC1=CC=C(OC)C(C(C)C)=C1[1] |

Molecular Structure

The structure consists of a benzene ring substituted with two methoxy (-OCH₃) groups at the C1 and C4 positions (para-arrangement) and an isopropyl (-CH(CH₃)₂) group at the C2 position. The presence of the isopropyl group at a position ortho to one methoxy group and meta to the other breaks the molecule's symmetry, rendering all three aromatic protons and the two methoxy groups chemically non-equivalent.

Synthetic Pathway: Electrophilic Aromatic Substitution

Principle and Rationale

The synthesis of this compound is most effectively achieved via a Friedel-Crafts alkylation reaction.[4][5] This choice is dictated by the electronic nature of the starting material, 1,4-dimethoxybenzene. The two methoxy groups are potent activating substituents that donate electron density into the aromatic ring, making it highly nucleophilic and susceptible to electrophilic attack.

As ortho-, para-directors, the methoxy groups direct incoming electrophiles to the C2, C3, C5, and C6 positions. Since the para positions relative to each methoxy group are already occupied by the other, substitution is directed to the ortho positions (C2, C3, C5, C6), which are all electronically equivalent in the starting material. The introduction of a single isopropyl group at one of these positions yields the desired product. An acid catalyst, such as sulfuric acid, is used to generate the isopropyl carbocation electrophile from a precursor like isopropanol.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for Friedel-Crafts alkylation of activated aromatic rings.[4][5]

Materials:

-

1,4-Dimethoxybenzene (10.0 g, 72.4 mmol)

-

Isopropanol (6.6 mL, 86.9 mmol)

-

Glacial Acetic Acid (50 mL)

-

Concentrated Sulfuric Acid (10 mL)

-

Ice-cold water (200 mL)

-

Diethyl ether or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

-

Reagent Addition: Add the isopropanol to the flask. In the dropping funnel, place the concentrated sulfuric acid.

-

Electrophile Generation & Reaction: Add the sulfuric acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the isopropyl cation is highly exothermic.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture over 200 mL of ice-cold water in a large beaker. This step quenches the reaction and precipitates the crude product.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. The asymmetry of the molecule is key to interpreting its spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | d | 1H | Ar-H | Aromatic proton ortho to the C4-OCH₃ group. |

| ~6.80 | dd | 1H | Ar-H | Aromatic proton ortho to the C1-OCH₃ and meta to the isopropyl group. |

| ~6.75 | d | 1H | Ar-H | Aromatic proton ortho to the isopropyl group. |

| ~3.82 | s | 3H | C1-OCH₃ | Methoxy group deshielded by the adjacent isopropyl group. |

| ~3.78 | s | 3H | C4-OCH₃ | Methoxy group in a less sterically hindered environment. |

| ~3.30 | sept | 1H | -CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 adjacent methyl protons. |

| ~1.25 | d | 6H | -CH(CH₃ )₂ | Equivalent methyl protons of the isopropyl group, split by the methine proton. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C4 (Ar-C-OCH₃) |

| ~150.0 | C1 (Ar-C-OCH₃) |

| ~135.0 | C2 (Ar-C-isopropyl) |

| ~118.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~111.0 | Ar-CH |

| ~56.0 | C1-O CH₃ |

| ~55.8 | C4-O CH₃ |

| ~27.0 | -C H(CH₃)₂ |

| ~23.0 | -CH(C H₃)₂ |

Protocol for NMR Analysis: [6][7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Characteristic IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (isopropyl) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| 1050-1020 | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

Protocol for IR Analysis (ATR Method): [6]

-

Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small drop of the liquid sample or a few crystals of the solid directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure with the anvil and acquire the spectrum, typically by co-adding 16 to 32 scans over the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The primary peak corresponding to the molecular weight will appear at m/z = 180.

-

Base Peak ([M-15]⁺): The most abundant fragment will likely be at m/z = 165, resulting from the loss of a stable methyl radical (•CH₃) from one of the methoxy groups or the isopropyl group, forming a stabilized benzylic cation.

-

Other Fragments: A significant peak at m/z = 137 may be observed, corresponding to the loss of an isopropyl radical (•C₃H₇).

Protocol for MS Analysis (GC-MS): [6]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any residual impurities.

-

Ionization and Analysis: The compound is ionized in the MS source, typically using a standard 70 eV electron ionization (EI) method. The resulting fragments are separated by the mass analyzer and detected.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a strategic starting point for creating molecules with high potential value.

-

Medicinal Chemistry Scaffold: The molecule's framework is a valuable scaffold in drug design. The methoxy groups can act as hydrogen bond acceptors or can be selectively demethylated to phenols, providing a handle for further functionalization (e.g., etherification, esterification) to explore structure-activity relationships (SAR).[8]

-

Tuning Physicochemical Properties: The isopropyl group provides steric bulk and increases lipophilicity, which can be critical for modulating a drug candidate's binding to a target protein or its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[9][10]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 180.25 g/mol , this compound fits within the "rule of three" criteria for a molecular fragment. It can be used in screening campaigns to identify low-affinity binders to biological targets, which can then be elaborated into more potent leads.[8]

-

Intermediate for Natural Products: Many plant-derived natural products and their analogues feature substituted dimethoxybenzene cores.[8] This compound serves as a synthetic intermediate for accessing these more complex structures.

Safety and Handling

As a matter of professional practice, a thorough risk assessment must be conducted before handling any chemical.

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Hazards: Avoid inhalation of vapors and direct contact with skin and eyes. While specific toxicity data is limited, related aromatic ethers can cause irritation.[11][13]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

-

Disclaimer: This information is a summary. Users are required to consult the most current Safety Data Sheet (SDS) provided by the supplier before any use, storage, or disposal of this compound.

References

Click to expand

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

CPAChem. (2023, May 23). Safety data sheet. [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 4-Isopropyl-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Unknown. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

Stenutz. (n.d.). 2-isopropyl-1,4-dimethylbenzene. [Link]

-

Urban, R. D., et al. (2021, January 21). On-chip mass spectrometric analysis in non-polar solvents by liquid beam infrared matrix-assisted laser dispersion/ionization. SpringerLink. [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007127. [Link]

-

ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]

-

Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.

-

Fishman, A. I., et al. (2021, December 11). Vibrational spectra and structure of isopropylbenzene. ResearchGate. [Link]

-

American Chemical Society. (n.d.). UV and IR spectroscopy of cold 1,2-dimethoxybenzene complexes with alkali metal ions. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

Unknown. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

-

Kumar, A., et al. (2022, October 18). Plant-derived natural products for drug discovery: current approaches and prospects. PMC. [Link]

-

ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. [Link]

-

Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

-

Pantelic, I., et al. (2013, May 20). Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed. [Link]

-

ResearchGate. (2026, January 7). STUDY ON THE EFFECT OF ISOPROPYL ALCOHOL AS GRANULATING FLUID ON DRUG RELEASE FROM ETHYLCELLULOSE MATRIX TABLET. [Link]

Sources

- 1. This compound 95% | CAS: 4132-71-2 | AChemBlock [achemblock.com]

- 2. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4132-71-2|this compound|BLD Pharm [bldpharm.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-isopropyl-1,4-dimethoxybenzene

This guide provides a comprehensive technical overview of this compound, a substituted aromatic ether with significant potential as a building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, characterization, and potential applications.

This compound, identified by the CAS number 4132-71-2 , is an organic compound characterized by a benzene ring substituted with two methoxy groups and one isopropyl group.[1] The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. The isopropyl group, while also weakly activating, introduces steric bulk and increases the lipophilicity of the molecule. This combination of properties is particularly relevant in the design of novel therapeutic agents, where modulation of a molecule's electronic profile and solubility is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 4132-71-2 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |

| Molecular Weight | 180.25 g/mol | [1][2] |

| IUPAC Name | 1,4-dimethoxy-2-propan-2-ylbenzene | [2] |

| Synonyms | 2-isopropyl-1,4-dimethoxy-benzene, 2,5-Dimethoxycymene | [2] |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC)OC | [1] |

| InChIKey | UOMQSUCWUDELOW-UHFFFAOYSA-N | [2] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved through a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution. The electron-rich nature of the starting material, 1,4-dimethoxybenzene, makes it highly susceptible to substitution.[3] The two methoxy groups are ortho-, para-directing; since the para positions are blocked by each other, they strongly direct incoming electrophiles to the ortho positions.

The causality behind this experimental choice lies in the high reactivity of the dimethoxybenzene ring, which allows the use of a relatively mild alkylating agent and catalyst. The reaction with an isopropyl source, such as 2-propanol or isopropyl bromide, in the presence of a Lewis or Brønsted acid catalyst, will yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is adapted from established procedures for the alkylation of activated aromatic rings.[4][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 1,4-dimethoxybenzene in 40 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.

-

Reagent Addition: While maintaining the temperature, add 8.0 mL of 2-propanol to the solution.

-

Catalyst Addition: Slowly add 15 mL of concentrated sulfuric acid dropwise from the dropping funnel over a period of 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 20 °C. The causality for slow, cooled addition is to manage the exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.

-

Workup: Pour the reaction mixture over 200 g of crushed ice in a large beaker. This step quenches the reaction and precipitates the organic product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from methanol or ethanol to yield pure this compound. The choice of alcohol for recrystallization is based on the differential solubility of the product at high and low temperatures, ensuring efficient purification.

Analytical Characterization and Quality Control

A self-validating system of analytical techniques is crucial for confirming the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation.

Caption: A comprehensive analytical workflow for structural verification.

Expected Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound, based on its chemical structure. These values serve as a benchmark for experimental verification.[6]

| Technique | Expected Data | Assignment |

| ¹H NMR | δ ~6.8 (m, 3H)δ ~3.8 (s, 3H)δ ~3.75 (s, 3H)δ ~3.3 (septet, 1H)δ ~1.2 (d, 6H) | Aromatic ProtonsOCH₃OCH₃-CH(CH₃)₂-CH(CH₃)₂ |

| ¹³C NMR | δ ~154δ ~149δ ~135δ ~115-110δ ~56δ ~55δ ~27δ ~23 | Aromatic C-OAromatic C-OAromatic C-isopropylAromatic C-H-OCH₃-OCH₃-CH(CH₃)₂-CH(CH₃)₂ |

| IR (cm⁻¹) | ~3000-2850~1600, 1500~1250-1000~1470, 1370 | C-H (aliphatic) stretchC=C (aromatic) stretchC-O (ether) stretchC-H (isopropyl) bend |

| Mass Spec. | m/z = 180 (M⁺) | Molecular Ion |

Relevance and Application in Drug Development

Dimethoxybenzene derivatives are established as versatile scaffolds in medicinal chemistry.[7] The subject compound, this compound, serves as a valuable starting material or intermediate for several reasons:

-

Scaffold for Lead Optimization: The core structure can be readily functionalized. The activated aromatic ring allows for further substitutions, and the methoxy groups can be demethylated to reveal reactive phenol moieties, providing handles for further chemical modification.

-

Modulation of Physicochemical Properties: In drug design, balancing lipophilicity and hydrophilicity is key to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The isopropyl group enhances lipophilicity, which can improve membrane permeability, while the methoxy groups can participate in hydrogen bonding.

-

Prodrug Strategies: The methoxy groups can be part of a prodrug strategy.[8] A biologically inactive compound containing this moiety could be designed to undergo metabolic cleavage of the ether bonds in vivo, releasing an active phenolic drug at the target site. This approach can be used to overcome challenges such as poor solubility, high first-pass metabolism, or to achieve targeted drug delivery.[8][9]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related compound 1,4-dimethoxybenzene can provide authoritative guidance.[10][11][12][13]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Hazards: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 1,4-Dimethoxybenzene. [Link]

-

PubChem. (n.d.). 4-Isopropyl-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.

-

Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

-

Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Concordia College. [Link]

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

-

Semantic Scholar. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]

Sources

- 1. This compound 95% | CAS: 4132-71-2 | AChemBlock [achemblock.com]

- 2. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Documents [merckmillipore.com]

Technical Guide: Solubility Profiling of 2-Isopropyl-1,4-dimethoxybenzene

[1]

Executive Summary & Compound Identity

This compound is a lipophilic aromatic ether derived from the hydroquinone scaffold.[1] Frequently utilized as a pharmaceutical reference standard (often categorized as an impurity in the synthesis of tropane or tetracyclic alkaloids) and a fine chemical intermediate, its solubility behavior is governed by the interplay between its non-polar isopropyl moiety and the electron-donating methoxy groups.[1]

Understanding its solubility is critical for:

-